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Compound of Interest

Compound Name: 2,5-Dihydro-2,2,4-trimethyithiazole

Cat. No.: B098248

For Researchers, Scientists, and Drug Development Professionals

The dihydrothiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms,
represents a cornerstone in medicinal chemistry and drug development. Its unique electronic
properties and conformational flexibility make it a privileged scaffold, present in a wide array of
biologically active compounds, including antibacterial agents, enzyme inhibitors, and
modulators of cellular signaling pathways. This in-depth technical guide provides a
comprehensive overview of the reactivity of the dihydrothiazole ring system, offering detailed
experimental protocols and quantitative data to support further research and application in drug
discovery.

Synthesis of the Dihydrothiazole Core

The construction of the dihydrothiazole ring can be achieved through several reliable synthetic
strategies. The choice of method often depends on the desired substitution pattern and the
availability of starting materials.

From B-Amino Thiols and Thioamides

A common and versatile method involves the cyclization of B-amino thiols with various
electrophilic partners or the intramolecular cyclization of thioamides.

Experimental Protocol: Synthesis of 2-Aryl-4,5-dihydrothiazoles from Cysteine and Substituted
Benzonitriles[1]
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This metal- and catalyst-free method provides a straightforward route to 2-aryl-4,5-
dihydrothiazoles.

e Reaction Setup: To a solution of L-cysteine (1.2 equiv.) in a suitable solvent such as
methanol, add the substituted benzonitrile (1.0 equiv.).

» Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of
the reaction can be monitored by thin-layer chromatography (TLC).

e Work-up and Purification: After completion, the solvent is removed under reduced pressure.
The residue is then dissolved in ethyl acetate and washed with saturated sodium
bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and
concentrated. The crude product is purified by column chromatography on silica gel
(petroleum ether/ethyl acetate) to afford the desired 2-aryl-4,5-dihydrothiazole.
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. 1H NMR 13C NMR Mass Spec
Substituent ]
Entry (A1) Yield (%) (CDCI3, 6 (CDCI3, 6 (ESI-MS)
r
ppm) ppm) m/z
7.87(d,J =
7.6 Hz, 2H),
7.50-7.40 (m,
171.3, 171.0,
3H),5.30 (t,J
132.6, 131.7,
= 9.1 Hz, 1H), 222.05
1 Phenyl 85 128.6 (20),
3.73(dd, J = [M+H]+
128.5 (2C),
8.8, 11.0 Hz,
78.5, 35.3
1H), 3.65 (dd,
J=94,11.0
Hz, 1H)
7.70(d, J =
8.8 Hz, 2H),
6.78 (d,J =
8.8 Hz, 2H), 172.1, 171.5,
4- 5.28 (t, J = 159.7, 130.6
238.05
2 Hydroxyphen 78 9.0 Hz, 1H), (2C), 124.4,
[M+H]+
yl 3.72 (dd, J = 115.5 (2C),
8.7, 11.1 Hz, 77.6, 35.3
1H), 3.63 (dd,
J=93, 111
Hz, 1H)
7.89-7.86 (m,
2H), 7.10 (t, J
171.2, 169.7,
= 8.7 Hz, 2H),
164.8 (d,
528 (t,J =
J=252 Hz),
4- 9.1 Hz, 1H), 240.04
3 82 130.8, 130.7,
Fluorophenyl 3.70 (dd, J = [M+H]+
129.0, 115.7,
8.8, 11.0 Hz,
115.5, 78.4,
1H), 3.64 (dd,
35.7
J=94,11.0
Hz, 1H)
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Table 1: Synthesis of 2-Aryl-4,5-dihydrothiazoles. Data sourced from[1].
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Workflow for the synthesis of 2-aryl-4,5-dihydrothiazoles.

Key Reactions of the Dihydrothiazole Ring

The dihydrothiazole ring exhibits a rich and varied reactivity, allowing for a wide range of
chemical transformations.

Oxidation Reactions

Oxidation of the sulfur atom in the dihydrothiazole ring can lead to either ring-opened products
or the formation of sulfoxides and sulfones, depending on the oxidant and reaction conditions.

Experimental Protocol: Oxidation of 2-Phenyl-4,5-dihydrothiazoles with m-CPBA[2]

This protocol describes the oxidation of 2-phenyl-4,5-dihydrothiazoles, which can lead to ring-
opening products.

¢ Reaction Setup: A solution of the 2-phenyl-4,5-dihydrothiazole (1.0 equiv.) in a suitable
solvent like dichloromethane is cooled to 0 °C.

« Addition of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA, 1.1-3.0 equiv.) is added
portion-wise to the cooled solution.

e Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC.

o Work-up: Upon completion, the reaction mixture is quenched with a saturated solution of
sodium thiosulfate and then washed with saturated sodium bicarbonate solution and brine.
The organic layer is dried and concentrated. The product is purified by chromatography.
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Oxidant .
Entry Substrate . Product(s) Yield (%)
(equiv.)
2-Methyl-4,5- Acetylamino
1 ) ] Oxone® o -
dihydrothiazole disulfide
Ring-opened m-
2-Methyl-4,5-
2 ) ] m-CPBA chlorobenzoyl -
dihydrothiazole o
derivative
3 2-Phenyl-4,5- Peracetic acid (3  Benzoylamino
dihydrothiazole equiv.) sulfonic acid
2-Phenyl-4,5- KMnO4 / Thiazoline-1,1- )
4 : . o o High
dihydrothiazole Benzoic acid dioxide

Table 2: Oxidation products of dihydrothiazoles. Data compiled from[2]. Note: Specific yields

were not provided in the abstract.
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Oxidation pathways of the dihydrothiazole ring.

Ring-Opening Reactions
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The dihydrothiazole ring can undergo cleavage under both acidic and basic conditions,
providing access to functionalized acyclic thioamides or other heterocyclic systems.

Experimental Protocol: Base-Catalyzed Ring Opening and Recyclization[3][4]

Treatment of 4-aryliden-5(4H)-thiazolones with a base in alcohol leads to a ring-opening
followed by an intramolecular S-attack to form new dihydrothiazole isomers.

e Reaction Setup: To a solution of the 4-aryliden-5(4H)-thiazolone (1.0 equiv.) in the
corresponding alcohol (e.g., methanol), a catalytic amount of sodium methoxide is added.

o Reaction Conditions: The reaction mixture is stirred at room temperature and monitored by
TLC.

o Work-up and Purification: The reaction is quenched with a weak acid (e.g., acetic acid) and
the solvent is evaporated. The residue is purified by column chromatography to separate the
diastereomeric dihydrothiazole products.

Substituent Product Ratio )

Entry Basel/Solvent ) Yield (%)
(Ar) (trans:cis)

1 Phenyl NaOMe/MeOH >95:5 85

2 4-Chlorophenyl NaOMe/MeOH >95:5 78

3 4-Methoxyphenyl NaOMe/MeOH >95:5 92

Table 3: Base-catalyzed ring-opening and recyclization of 4-aryliden-5(4H)-thiazolones. Data
from[3][4].

Cycloaddition Reactions

While the dihydrothiazole ring itself is not a classical diene or dienophile for Diels-Alder
reactions, the synthesis of the ring often involves a [3+2] cycloaddition. Furthermore,
derivatives can participate in cycloaddition reactions. For instance, N-phenacylbenzothiazolium
bromides undergo a stepwise 1,3-dipolar cycloaddition with nitroalkenes to form tetrahydro-
and dihydrobenzo[d]pyrrolo[2,1-b]thiazoles[5].
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Applications in Drug Development

The dihydrothiazole scaffold is a key component in numerous compounds with significant
therapeutic potential. Its ability to engage in various biological interactions makes it an
attractive starting point for the design of novel drugs.

As Antimicrobial Agents

Dihydrothiazole derivatives have shown promising activity against a range of bacterial and
fungal pathogens. For example, certain 2-aryl-4,5-dihydrothiazoles exhibit significant inhibition
against Ralstonia solanacearum and Pseudomonas syringae[1].

As Enzyme Inhibitors

The dihydrothiazole core can be functionalized to target specific enzyme active sites. This has
led to the development of potent inhibitors for various enzymes implicated in disease.
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Drug Discovery Workflow with Dihydrothiazoles
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A generalized workflow for the development of dihydrothiazole-based drug candidates.
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Conclusion

The dihydrothiazole ring system offers a versatile and reactive scaffold for the development of
novel chemical entities with diverse biological activities. A thorough understanding of its
synthesis and reactivity is paramount for medicinal chemists and drug development
professionals. This guide has provided a detailed overview of key synthetic methodologies and
reactions, supported by experimental protocols and quantitative data, to facilitate further
exploration and exploitation of this important heterocyclic core in the quest for new and
effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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